

An In-depth Technical Guide to 5-Fluoro-3-methylpicolinic Acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **5-Fluoro-3-methylpicolinic acid**

Cat. No.: **B1467712**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **5-Fluoro-3-methylpicolinic acid** (CAS Number: 1256808-59-9), a fluorinated pyridine carboxylic acid derivative of significant interest in medicinal chemistry and agrochemical research. This document delineates its chemical and physical properties, provides detailed protocols for its synthesis and purification, outlines methods for its analytical characterization, and discusses its current and potential applications. As a versatile building block, the strategic incorporation of fluorine and methyl groups on the picolinic acid scaffold offers unique properties that are increasingly leveraged in the design of novel bioactive molecules. This guide is intended to be a valuable resource for researchers and professionals engaged in drug discovery and development.

Introduction

5-Fluoro-3-methylpicolinic acid, also known as 5-fluoro-3-methylpyridine-2-carboxylic acid, is a heterocyclic aromatic compound that has emerged as a valuable intermediate in synthetic organic chemistry.^{[1][2]} The pyridine ring is a common motif in numerous pharmaceuticals and agrochemicals, and its functionalization allows for the fine-tuning of a molecule's physicochemical and biological properties. The introduction of a fluorine atom at the 5-position can significantly enhance metabolic stability, binding affinity, and lipophilicity, while the methyl group at the 3-position provides a key steric and electronic handle for further molecular design.

[3] This guide aims to consolidate the available technical information on this compound, providing a foundation for its effective utilization in research and development.

Physicochemical and Safety Data

A thorough understanding of a compound's properties is paramount for its safe handling, storage, and application in experimental work.

Physical and Chemical Properties

While some specific physical properties like a definitive melting point are not widely published, the available data from various suppliers characterize **5-Fluoro-3-methylpicolinic acid** as a solid at room temperature.[2][3] Key identifying information is summarized in the table below.

Property	Value	Source(s)
CAS Number	1256808-59-9	[1][2]
Molecular Formula	C ₇ H ₆ FNO ₂	[1]
Molecular Weight	155.13 g/mol	[1]
IUPAC Name	5-fluoro-3-methylpyridine-2-carboxylic acid	[2]
Synonyms	5-Fluoro-3-methyl-2-pyridinecarboxylic acid	[4]
Physical Form	Solid	[3]
Storage Temperature	2-8°C or Room Temperature, Inert Atmosphere	[3]

Solubility: Specific solubility data is not extensively available. However, based on the properties of similar compounds like picolinic acid, it is expected to have some solubility in polar organic solvents and aqueous basic solutions.

Safety Information

5-Fluoro-3-methylpicolinic acid is classified as a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, in a well-ventilated area or fume hood.[2]

Hazard Statement	Description
H302	Harmful if swallowed
H315	Causes skin irritation
H319	Causes serious eye irritation
H335	May cause respiratory irritation
Precautionary Statement	Description
P261	Avoid breathing dust/fume/gas/mist/vapors/spray
P305+P351+P338	IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Synthesis and Purification

The synthesis of **5-Fluoro-3-methylpicolinic acid** can be achieved through the hydrolysis of its corresponding nitrile precursor, 5-fluoro-3-methylpicolinonitrile. This is a common and effective method for the preparation of carboxylic acids from nitriles.

Synthetic Workflow

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **5-Fluoro-3-methylpicolinic acid**.

Experimental Protocol: Synthesis via Hydrolysis

This protocol is a representative procedure based on standard organic chemistry transformations.

Materials:

- 5-Fluoro-3-methylpicolinonitrile
- Sulfuric acid (concentrated) or Sodium hydroxide
- Deionized water
- Hydrochloric acid (concentrated)
- Ethyl acetate
- Brine (saturated aqueous NaCl solution)
- Anhydrous sodium sulfate or magnesium sulfate

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-fluoro-3-methylpicolinonitrile (1.0 eq).
- Acid Hydrolysis: Slowly add a 6M solution of sulfuric acid (5-10 volumes).
- Heating: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-8 hours. Monitor the reaction progress by TLC or HPLC.
- Cooling and Neutralization: Once the reaction is complete, cool the mixture to room temperature and then in an ice bath. Carefully neutralize the solution with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide to pH 3-4.
- Extraction: Extract the aqueous layer with ethyl acetate (3 x 10 volumes).
- Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude **5-Fluoro-3-**

methylpicolinic acid.

Purification Protocol

Purification of the crude product is essential to obtain material of high purity for subsequent applications.

Recrystallization:

- Solvent Selection: Choose a suitable solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A mixture of ethyl acetate and hexanes is a good starting point for many organic acids.
- Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.
- Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration.
- Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
- Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Analytical Characterization

A suite of analytical techniques is employed to confirm the identity and purity of the synthesized **5-Fluoro-3-methylpicolinic acid**.

Spectroscopic Analysis

While specific experimental spectra are not readily available in the public domain, the expected spectroscopic features can be predicted based on the molecular structure.

¹H NMR (Proton Nuclear Magnetic Resonance):

- Aromatic Protons: Two distinct signals in the aromatic region (δ 7.0-9.0 ppm), likely appearing as doublets or doublet of doublets due to coupling with the fluorine atom and each other.

- Methyl Protons: A singlet in the aliphatic region (δ 2.0-3.0 ppm).
- Carboxylic Acid Proton: A broad singlet at a downfield chemical shift (δ 10.0-13.0 ppm), which is exchangeable with D₂O.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

- Expect seven distinct carbon signals. The carbons attached to or near the fluorine and nitrogen atoms will show characteristic chemical shifts and C-F coupling. The carboxylic acid carbonyl carbon will appear at a downfield chemical shift (δ 160-180 ppm).

¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance):

- A single signal is expected for the fluorine atom on the pyridine ring. The chemical shift will be in the typical range for an aryl fluoride.

IR (Infrared) Spectroscopy:

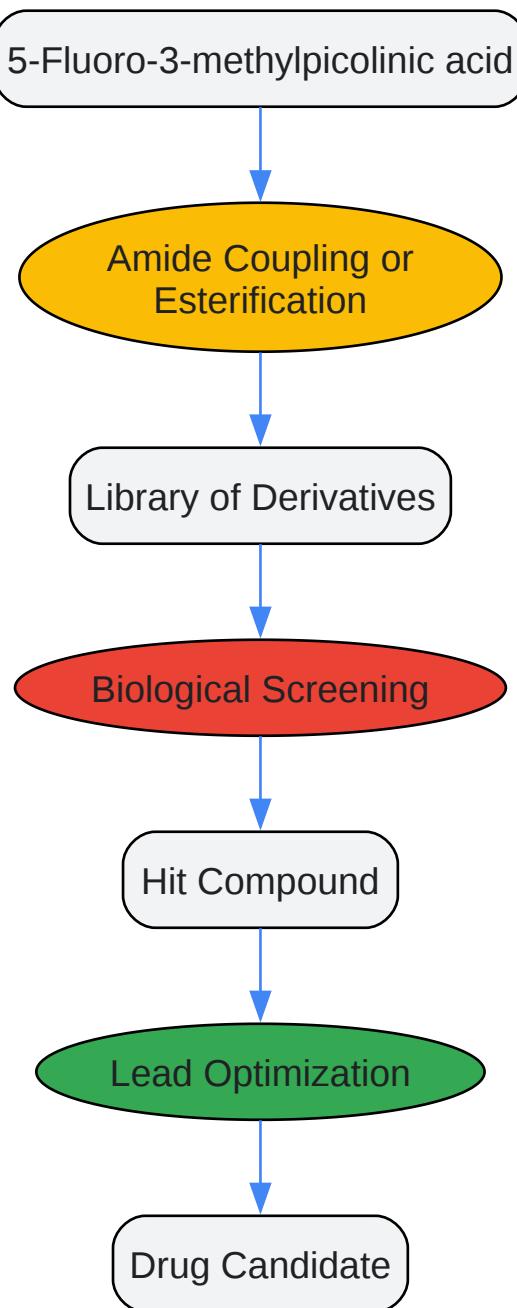
- O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of a carboxylic acid.
- C=O Stretch: A strong absorption band around 1700-1730 cm⁻¹.
- C-F Stretch: An absorption band in the region of 1000-1300 cm⁻¹.
- Aromatic C=C and C=N Stretches: Multiple bands in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS):

- The molecular ion peak (M⁺) would be observed at m/z = 155.0383 in high-resolution mass spectrometry, corresponding to the molecular formula C₇H₆FNO₂.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a standard method to assess the purity of **5-Fluoro-3-methylpicolinic acid**.


Typical HPLC Conditions:

- Column: C18 reverse-phase column.
- Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol.
- Detection: UV detection at a wavelength where the pyridine ring absorbs (e.g., 254 nm or 270 nm).

Applications in Research and Development

The unique structural features of **5-Fluoro-3-methylpicolinic acid** make it a valuable building block in the synthesis of more complex molecules with potential biological activity.

Workflow in Drug Discovery

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Synthesis and herbicidal activity of fluorinated N-phenylalkanesulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. 5-Fluoro-3-methylpicolinic acid - CAS:1256808-59-9 - Sunway Pharm Ltd [3wpharm.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 5-Fluoro-3-methylpicolinic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1467712#5-fluoro-3-methylpicolinic-acid-cas-number-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com